molecular formula C22H40O2 B592420 (Z,Z)-5,11-Eicosadienoic Acid Ethyl Ester CAS No. 1187888-75-0

(Z,Z)-5,11-Eicosadienoic Acid Ethyl Ester

Cat. No. B592420
CAS RN: 1187888-75-0
M. Wt: 336.56
InChI Key: GJSICTABQZFJSN-YGWYKEQZSA-N
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Description

(Z,Z)-5,11-Eicosadienoic Acid Ethyl Ester (EDE) is a polyunsaturated fatty acid (PUFA) derived from the omega-6 family of fatty acids. It is a naturally occurring fatty acid found in various foods, including fish, eggs, and nuts. EDE has been studied for its potential health benefits, including its potential to reduce inflammation, improve insulin sensitivity, and reduce cholesterol levels. It has also been studied for its potential to be used as a therapeutic agent in the treatment of various diseases, such as diabetes and cardiovascular diseases.

Scientific Research Applications

(Z,Z)-5,11-Eicosadienoic Acid Ethyl Ester has been studied for its potential applications in the medical and scientific fields. It has been studied for its potential to reduce inflammation, improve insulin sensitivity, and reduce cholesterol levels. It has also been studied for its potential to be used as a therapeutic agent in the treatment of various diseases, such as diabetes, cardiovascular diseases, and cancer. Additionally, (Z,Z)-5,11-Eicosadienoic Acid Ethyl Ester has been studied for its potential to be used as a food additive and as a dietary supplement.

Mechanism of Action

The mechanism of action of (Z,Z)-5,11-Eicosadienoic Acid Ethyl Ester is not fully understood. However, it is believed that (Z,Z)-5,11-Eicosadienoic Acid Ethyl Ester has anti-inflammatory properties and can modulate the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). Additionally, (Z,Z)-5,11-Eicosadienoic Acid Ethyl Ester has been found to have antioxidant properties and can inhibit the activity of certain enzymes, such as xanthine oxidase.
Biochemical and Physiological Effects
(Z,Z)-5,11-Eicosadienoic Acid Ethyl Ester has been found to have a variety of biochemical and physiological effects. It has been found to reduce inflammation, improve insulin sensitivity, and reduce cholesterol levels. Additionally, it has been found to have anti-cancer properties, improve cognitive function, and reduce the risk of developing certain diseases, such as cardiovascular diseases and diabetes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (Z,Z)-5,11-Eicosadienoic Acid Ethyl Ester in laboratory experiments is its availability and low cost. Additionally, it is relatively easy to synthesize (Z,Z)-5,11-Eicosadienoic Acid Ethyl Ester from other fatty acids, such as LA and GLA, making it an ideal choice for laboratory experiments. However, there are some limitations to using (Z,Z)-5,11-Eicosadienoic Acid Ethyl Ester in laboratory experiments. For example, it has a low solubility in water, which can make it difficult to use in certain experiments. Additionally, it is not as stable as other fatty acids, which can limit its usefulness in certain experiments.

Future Directions

The potential applications of (Z,Z)-5,11-Eicosadienoic Acid Ethyl Ester are vast and its potential to be used in therapeutic and medical applications is promising. Future research should focus on the potential of (Z,Z)-5,11-Eicosadienoic Acid Ethyl Ester to be used as a therapeutic agent in the treatment of various diseases, such as diabetes, cardiovascular diseases, and cancer. Additionally, further research should be conducted to better understand the biochemical and physiological effects of (Z,Z)-5,11-Eicosadienoic Acid Ethyl Ester and to identify potential new applications. Finally, further research should be conducted to develop new synthesis methods for (Z,Z)-5,11-Eicosadienoic Acid Ethyl Ester, as well as methods to improve the stability and solubility of (Z,Z)-5,11-Eicosadienoic Acid Ethyl Ester.

Synthesis Methods

(Z,Z)-5,11-Eicosadienoic Acid Ethyl Ester can be synthesized from the omega-6 fatty acid linoleic acid (LA) via a series of biochemical reactions, which involves the conversion of LA to gamma-linolenic acid (GLA), followed by the conversion of GLA to dihomo-gamma-linolenic acid (DGLA), and finally the conversion of DGLA to (Z,Z)-5,11-Eicosadienoic Acid Ethyl Ester. This process involves a series of enzymatic reactions and is referred to as the “omega-6 pathway”.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of (Z,Z)-5,11-Eicosadienoic Acid Ethyl Ester involves the conversion of eicosapentaenoic acid to the desired product through a series of reactions.", "Starting Materials": ["Eicosapentaenoic acid", "Ethanol", "Sodium ethoxide", "Hydrochloric acid", "Sodium chloride", "Magnesium sulfate", "Sodium bicarbonate", "Ethyl iodide"], "Reaction": ["1. Eicosapentaenoic acid is treated with ethanol and sodium ethoxide to form ethyl eicosapentaenoate.", "2. Ethyl eicosapentaenoate is then treated with hydrochloric acid to form eicosapentaenoic acid.", "3. Eicosapentaenoic acid is reacted with magnesium sulfate to form the magnesium salt of eicosapentaenoic acid.", "4. The magnesium salt of eicosapentaenoic acid is then reacted with ethyl iodide to form (Z,Z)-5,11-Eicosadienoic Acid Ethyl Ester.", "5. The product is purified by washing with sodium bicarbonate and sodium chloride solution." ] }

CAS RN

1187888-75-0

Molecular Formula

C22H40O2

Molecular Weight

336.56

IUPAC Name

ethyl (5Z,11Z)-icosa-5,11-dienoate

InChI

InChI=1S/C22H40O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-4-2/h11-12,17-18H,3-10,13-16,19-21H2,1-2H3/b12-11-,18-17-

InChI Key

GJSICTABQZFJSN-YGWYKEQZSA-N

SMILES

CCCCCCCCC=CCCCCC=CCCCC(=O)OCC

synonyms

(5Z,11Z)-5,11-Eicosadienoic Acid Ethyl Ester;  (5Z,11Z)-Eicosadienoic Acid Ethyl Ester;  Keteleeronic Acid Ethyl Ester;  all-cis-5,11-Eicosadienoic Acid Ethyl Ester

Origin of Product

United States

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